molecular formula C12H26GeO2 B14404647 Propan-2-yl 2-(triethylgermyl)propanoate CAS No. 88011-29-4

Propan-2-yl 2-(triethylgermyl)propanoate

Cat. No.: B14404647
CAS No.: 88011-29-4
M. Wt: 274.96 g/mol
InChI Key: JJOPWMWVRXZXSR-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(triethylgermyl)propanoate is an organogermanium compound featuring a triethylgermyl group (-Ge(C₂H₅)₃) attached to the α-carbon of a propanoate ester. The ester group (propan-2-yl) contributes to its hydrophobic character, while the germanium center introduces unique electronic and steric properties.

Properties

CAS No.

88011-29-4

Molecular Formula

C12H26GeO2

Molecular Weight

274.96 g/mol

IUPAC Name

propan-2-yl 2-triethylgermylpropanoate

InChI

InChI=1S/C12H26GeO2/c1-7-13(8-2,9-3)11(6)12(14)15-10(4)5/h10-11H,7-9H2,1-6H3

InChI Key

JJOPWMWVRXZXSR-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(C)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(triethylgermyl)propanoate typically involves the esterification of propanoic acid with propan-2-ol in the presence of a catalyst. The triethylgermyl group is introduced through a subsequent reaction with triethylgermanium chloride. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The scalability of the production process is crucial for meeting industrial demands .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(triethylgermyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Propan-2-yl 2-(triethylgermyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(triethylgermyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, while the triethylgermyl group may interact with metal ions or enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a comparative analysis can be inferred based on structural analogs and general organometallic chemistry principles:

Comparison with Silicon and Tin Analogs

Triethylgermyl compounds are less studied than their silicon (triethylsilyl) or tin (triethylstannyl) counterparts. Key differences include:

  • Electronegativity : Ge (2.01) < Si (1.90) < Sn (1.96), affecting bond polarization and reactivity.
  • Stability : Germanium compounds are generally more hydrolytically stable than tin analogs but less so than silicon derivatives.
  • Steric Effects: The larger atomic radius of Ge (1.22 Å) vs.

Comparison with Other Esters

  • Propan-2-yl Esters : Compared to methyl or ethyl esters, the branched propan-2-yl group enhances hydrophobicity and may lower solubility in polar solvents.
  • Substituent Effects: The triethylgermyl group in Propan-2-yl 2-(triethylgermyl)propanoate contrasts with phosphorylated or fluorinated substituents (). For example, fluorinated acrylates () exhibit higher thermal stability but lower biocompatibility, whereas germanium-based esters may offer niche catalytic or medicinal applications.

Data Table: Hypothetical Properties

Compound Molecular Weight (g/mol) Key Substituent Solubility (Water) Thermal Stability
This compound ~450 (estimated) Triethylgermyl Low Moderate
Methyl 2-(triethylsilyl)propanoate ~320 Triethylsilyl Very Low High
Ethyl 2-(trifluoroacetyl)propanoate ~210 Trifluoroacetyl Moderate Low
Propan-2-yl phosphorylated ester () 633.42 Phosphorylated purine Low High

Research Findings and Gaps

  • Synthetic Challenges : Germanium’s lower electronegativity complicates its incorporation into ester frameworks compared to silicon.
  • Applications: Potential uses in catalysis or materials science remain unexplored in the provided evidence, unlike fluorinated acrylates (), which are prioritized for industrial coatings.

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